molecular formula C18H25N7O3S B2836052 (1-(6-(1H-pyrazol-1-yl)pyridazin-3-yl)piperidin-3-yl)(4-(methylsulfonyl)piperazin-1-yl)methanone CAS No. 1286698-66-5

(1-(6-(1H-pyrazol-1-yl)pyridazin-3-yl)piperidin-3-yl)(4-(methylsulfonyl)piperazin-1-yl)methanone

Cat. No. B2836052
CAS RN: 1286698-66-5
M. Wt: 419.5
InChI Key: ROOZJMPDETYVFR-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The compound is likely to have a complex 3D structure due to the presence of multiple rings. The pyrazole and pyridazine rings are aromatic and planar, while the piperidine and piperazine rings can adopt various conformations .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions. The pyrazole and pyridazine rings could participate in electrophilic aromatic substitution reactions, while the piperidine and piperazine rings could undergo reactions at the nitrogen atoms .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would depend on its exact structure and the presence of any additional functional groups. It’s likely to be a solid at room temperature .

Scientific Research Applications

Antibacterial Activity

This compound has been investigated for its antibacterial properties. A study described a facile synthetic route to N-substituted 6-fluoro-3-(piperidin-4-yl)-1,2-benzoxazole derivatives. These derivatives were synthesized using piperidine-4-carboxylic acid, 1,3-difluorobenzene, and various halogen derivatives. The target products exhibited yields ranging from 55% to 92% in relatively short reaction times . Among these derivatives, one compound showed antibacterial activity against Staphylococcus aureus (MTCC 3160) at a concentration of 50 μg per well.

Tuberculosis Treatment

Considering the urgent need for effective tuberculosis (TB) drugs, it’s worth exploring this compound’s anti-tubercular activity. Novel substituted N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives have been designed, synthesized, and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra. While this specific compound was not mentioned, its structural features warrant investigation in the context of TB therapy .

Other Medicinal Applications

Given the importance of isoxazole derivatives in pharmaceutical and biological fields, further exploration of this compound’s potential is warranted. Isoxazole derivatives have been associated with analgesic, anticonvulsant, antipsychotic, anticancer, and serotonergic/dopaminergic receptor affinity activities. Additionally, 6-fluoro-3-(piperidin-4-yl)-1,2-benzoxazole serves as an intermediate product in the synthesis of paliperidone, an active metabolite of the antipsychotic risperidone .

Safety And Hazards

As with any chemical compound, appropriate safety precautions should be taken when handling this compound. It’s important to avoid dust formation and to avoid breathing in any dust or vapors. Contact with skin and eyes should be avoided, and personal protective equipment should be worn .

properties

IUPAC Name

(4-methylsulfonylpiperazin-1-yl)-[1-(6-pyrazol-1-ylpyridazin-3-yl)piperidin-3-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N7O3S/c1-29(27,28)24-12-10-22(11-13-24)18(26)15-4-2-8-23(14-15)16-5-6-17(21-20-16)25-9-3-7-19-25/h3,5-7,9,15H,2,4,8,10-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROOZJMPDETYVFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCN(CC1)C(=O)C2CCCN(C2)C3=NN=C(C=C3)N4C=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N7O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1-(6-(1H-pyrazol-1-yl)pyridazin-3-yl)piperidin-3-yl)(4-(methylsulfonyl)piperazin-1-yl)methanone

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